Disilane, pentamethylphenyl-
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Overview
Description
Disilane, pentamethylphenyl- is an organosilicon compound with the molecular formula C₁₁H₂₀Si₂. It is characterized by the presence of a disilane (Si–Si) bond and a pentamethylphenyl group. This compound is part of a broader class of disilanes, which are known for their unique electronic and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disilane, pentamethylphenyl- can be synthesized through various methods. One common approach involves the reaction of pentamethylphenylsilane with a silicon-based reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the Si–Si bond .
Industrial Production Methods
In industrial settings, the production of disilane, pentamethylphenyl- often involves high-pressure techniques and the use of specialized equipment to handle the reactive intermediates. The process may also include purification steps to isolate the desired compound from by-products .
Chemical Reactions Analysis
Types of Reactions
Disilane, pentamethylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form silanols or siloxanes.
Reduction: Reduction reactions can convert disilane, pentamethylphenyl- into simpler silanes.
Substitution: The Si–Si bond can participate in substitution reactions, where one of the silicon atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Disilane, pentamethylphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which disilane, pentamethylphenyl- exerts its effects involves the unique electronic structure of the Si–Si bond. The bond exhibits σ-electron delocalization, which allows for interactions with other molecular systems. This delocalization can influence the compound’s reactivity and its ability to participate in various chemical processes .
Comparison with Similar Compounds
Disilane, pentamethylphenyl- can be compared with other disilanes, such as:
Tetramethyldisilane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Hexamethyldisilane: Another related compound with distinct electronic properties due to the presence of additional methyl groups.
The uniqueness of disilane, pentamethylphenyl- lies in its pentamethylphenyl group, which imparts specific electronic and steric characteristics that differentiate it from other disilanes .
Biological Activity
Disilane, pentamethylphenyl- (chemical formula: C11H20Si2) is a compound that has garnered interest in various fields, including materials science and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
1. Chemical Structure and Properties
Disilane, pentamethylphenyl- is characterized by its unique structure, which consists of two silicon atoms bonded to a pentamethylphenyl group. This configuration imparts distinct chemical properties that influence its biological activity. The molecular weight of this compound is approximately 200.4 g/mol, and it has a notable presence in chemical vapor deposition processes used in semiconductor manufacturing and other applications.
2. Biological Activity Overview
The biological activity of disilanes, including pentamethylphenyl-, is primarily linked to their interactions with biological macromolecules such as proteins and nucleic acids. Research indicates that these compounds can exhibit antimicrobial , anticancer , and antifungal properties.
2.1 Antimicrobial Activity
Studies have shown that disilanes can inhibit the growth of various microorganisms. For instance, a recent investigation highlighted the effect of silatrane derivatives (related compounds) on Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on pathogens like Staphylococcus aureus and Yersinia pestis at concentrations ranging from 100 to 400 µg/mL .
2.2 Anticancer Properties
The anticancer potential of disilanes has been explored through in vitro studies. Compounds similar to pentamethylphenyl disilane have demonstrated the ability to inhibit specific enzymes involved in cancer cell proliferation. For example, silatrane derivatives were found to have a probability of 98-99% for antineoplastic activity based on in silico evaluations . This suggests that disilane derivatives could be developed into therapeutic agents targeting cancer cells.
The mechanisms through which disilane compounds exert their biological effects involve:
- Enzyme Inhibition : Disilanes may bind to specific enzymes, altering their activity and leading to various biological outcomes.
- Cell Membrane Interaction : The lipophilic nature of these compounds allows them to interact with cellular membranes, potentially disrupting membrane integrity in microbial cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that disilanes can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various silatrane derivatives found that at a concentration of 400 µg/mL, certain compounds significantly inhibited the growth of Listeria monocytogenes and Yersinia enterocolitica. The inhibition index averaged around 33.7%, indicating moderate effectiveness against these pathogens .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of silatrane derivatives showed promising results against human cancer cell lines. The compounds were able to inhibit cell proliferation significantly, with some derivatives exhibiting over 70% inhibition at specific concentrations .
5. Conclusion
Disilane, pentamethylphenyl- represents a class of compounds with notable biological activities, particularly in antimicrobial and anticancer applications. Its unique chemical structure facilitates interactions with biological systems that can lead to significant therapeutic effects. Ongoing research is essential to fully elucidate the mechanisms of action and optimize these compounds for potential clinical applications.
Tables
Biological Activity | Target Organisms/Cells | Concentration (µg/mL) | Inhibition Index (%) |
---|---|---|---|
Antimicrobial | S. aureus | 400 | 33.7 |
Antimicrobial | Yersinia pestis | 400 | 33.7 |
Anticancer | Human cancer cell lines | Varies | >70 |
Properties
CAS No. |
1130-17-2 |
---|---|
Molecular Formula |
C11H20Si2 |
Molecular Weight |
208.45 g/mol |
IUPAC Name |
dimethyl-phenyl-trimethylsilylsilane |
InChI |
InChI=1S/C11H20Si2/c1-12(2,3)13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
InChI Key |
IVLANTKDSMBTNH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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